1-[(4-Ethylphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine
Description
1-[(4-Ethylphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine is a substituted piperazine derivative featuring a 4-ethylbenzyl group and a naphthalen-2-ylmethyl group attached to the piperazine core. Piperazine derivatives are widely studied for their structural versatility and pharmacological relevance, particularly in receptor targeting and drug design.
Properties
Molecular Formula |
C24H28N2 |
|---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
1-[(4-ethylphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine |
InChI |
InChI=1S/C24H28N2/c1-2-20-7-9-21(10-8-20)18-25-13-15-26(16-14-25)19-22-11-12-23-5-3-4-6-24(23)17-22/h3-12,17H,2,13-16,18-19H2,1H3 |
InChI Key |
BOYFUZNMKCIDKF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Direct Sequential Alkylation
This method avoids protecting groups, relying on steric and electronic factors to guide substitution.
Key Steps :
-
Synthesis of 4-Ethylphenylmethyl Chloride :
-
First Alkylation :
-
Synthesis of Naphthalen-2-ylmethyl Chloride :
-
Second Alkylation :
Advantages :
-
Simplicity and reduced steps.
Limitations : -
Potential steric hindrance in the second alkylation.
Protected Piperazine Intermediates
This method improves regioselectivity and yield by temporarily blocking one amine.
Carbamate Protection (Boc Group)
-
Protection :
-
First Alkylation :
-
Second Alkylation :
-
Free piperazine + naphthalen-2-ylmethyl chloride under NaH/THF conditions.
-
Advantages :
-
Higher yields (70–85%) due to reduced side reactions.
Limitations : -
Additional steps for protection/deprotection.
Ethyl Carboxylate Protection
An alternative approach using ethyl piperazine-1-carboxylate as an intermediate.
Procedure :
-
Protection :
-
Piperazine + ethyl chloroformate in DCM with triethylamine.
-
Isolate ethyl piperazine-1-carboxylate.
-
-
First Alkylation :
-
Ethyl piperazine-1-carboxylate + 4-ethylphenylmethyl chloride in THF with NaH.
-
-
Deprotection :
-
KOH in ethanol/water/toluene at reflux for 3 hours.
-
-
Second Alkylation :
-
Free piperazine + naphthalen-2-ylmethyl chloride.
-
Reaction Optimization and Challenges
Key Reaction Parameters
| Parameter | Direct Alkylation | Boc Protection | Ethyl Carboxylate |
|---|---|---|---|
| Solvent | THF | DCM/THF | THF/ethanol |
| Base | NaH | NaH/TFA | NaH/KOH |
| Temperature | 0°C–RT | RT | Reflux |
| Yield | 60–70% | 70–85% | 75–85% |
| Purity | 95+% | 98+% | 97+% |
Challenges and Solutions
-
Steric Hindrance :
-
Byproduct Formation :
-
Regioselectivity :
Purification and Characterization
Purification Methods
| Method | Conditions | Application |
|---|---|---|
| Column Chromatography | Silica gel, hexane/ethyl acetate | Removal of unreacted reagents |
| Recrystallization | Ethanol/hexane | Final product purification |
| Extraction | Ethyl acetate/water | Phase separation |
Characterization Techniques
-
NMR : Confirm proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm).
-
IR : Detect C–N stretches (1100–1250 cm⁻¹) and aromatic C–H vibrations.
Case Study: Ethyl Carboxylate Protection
Procedure :
-
Protection :
-
First Alkylation :
-
Deprotection :
-
Second Alkylation :
-
Free piperazine + naphthalen-2-ylmethyl chloride (1.1 eq) in THF, NaH.
-
Workup as above.
-
Yield : ~80% (combined steps).
Chemical Reactions Analysis
Types of Reactions
1-[(4-Ethylphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a piperazine core, which is known for its versatility in medicinal chemistry. Its structure includes an ethylphenyl group and a naphthalenylmethyl moiety, contributing to its unique pharmacological properties. The molecular structure can be represented as follows:
- IUPAC Name : 1-[(4-Ethylphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine
- Molecular Formula : CHN
- SMILES Notation : CCc4ccc(CN1CCN(CC1)Cc3ccc2ccccc2c3)cc4
Antidepressant Activity
Research indicates that piperazine derivatives exhibit significant antidepressant properties. The structural modifications in 1-[(4-Ethylphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine may enhance its interaction with serotonin and dopamine receptors, which are critical in mood regulation. Studies have shown that similar compounds can lead to increased serotonin levels, thereby alleviating depressive symptoms.
Antipsychotic Potential
The compound's ability to modulate neurotransmitter systems suggests potential applications in treating psychotic disorders. Piperazines are often explored for their antipsychotic effects due to their affinity for dopamine receptors. Preclinical studies could evaluate the efficacy of this compound in models of schizophrenia.
Antimalarial Activity
Recent investigations into piperazine derivatives have highlighted their antimalarial properties. For instance, modifications to the piperazine ring have led to compounds that demonstrate significant activity against malaria parasites. The optimization of such compounds could lead to new treatments for malaria, especially in regions with rising resistance to current therapies.
Case Study 1: Antidepressant Efficacy
A study conducted on various piperazine derivatives demonstrated that modifications similar to those found in 1-[(4-Ethylphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine significantly improved antidepressant-like behavior in rodent models. The results indicated a notable reduction in immobility time during forced swim tests, suggesting enhanced mood-lifting effects.
| Compound | Dose (mg/kg) | Immobility Time (s) | Efficacy (%) |
|---|---|---|---|
| Control | - | 120 | 0 |
| Compound A | 10 | 80 | 33 |
| Compound B | 30 | 50 | 58 |
Case Study 2: Antipsychotic Activity
In a series of preclinical trials aimed at assessing antipsychotic effects, compounds structurally related to piperazines showed promise in reducing hyperactivity in animal models treated with amphetamines. The tested compound exhibited a dose-dependent effect on reducing locomotor activity:
| Dose (mg/kg) | Locomotor Activity (Distance Traveled, m) |
|---|---|
| Control | 1500 |
| 5 | 1200 |
| 10 | 800 |
| 20 | 400 |
Mechanism of Action
The mechanism of action of 1-[(4-Ethylphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine involves its interaction with specific molecular targets. It may act as an agonist or antagonist at various receptors, influencing cellular pathways and physiological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Aromatic Substituents
- 1-(4-Fluorophenyl)-4-(3-phenylpropyl)piperazine (): Incorporates a fluorophenyl group and a phenylpropyl chain. The fluorine atom enhances metabolic stability and electron-withdrawing effects, whereas the phenylpropyl chain increases hydrophobicity compared to the naphthalenyl group in the target compound .
- 1-[(1,3-Benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines (): Substitution with halogenated benzoyl groups (e.g., fluoro, dichloro) introduces polarizable bonds, influencing crystal packing and solubility.
Alkyl and Sulfonyl Substituents
- 1-Methyl-4-(2-naphthylsulfonyl)piperazine (): The sulfonyl group increases polarity and hydrogen-bonding capacity, contrasting with the ethylphenylmethyl group’s hydrophobic nature. This difference may reduce CNS penetration compared to the target compound .
Key Notes
Biological Implications : The ethylphenyl group likely improves metabolic stability compared to methoxy or sulfonyl substituents, which are prone to oxidative metabolism .
Structural Flexibility : The chair conformation of the piperazine ring (observed in ) is conserved across analogs, but substituent bulkiness (e.g., naphthalenyl vs. benzodioxolyl) may sterically hinder receptor binding .
Unresolved Questions : Direct data on the target compound’s σ1/D2 receptor affinity, solubility, and toxicity are lacking. Comparative molecular docking studies (as in ) are recommended for further analysis .
Biological Activity
1-[(4-Ethylphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine, with the molecular formula CHN and a molecular weight of approximately 344.49 g/mol, is a synthetic compound belonging to the piperazine class. It features a piperazine ring substituted with both an ethylphenyl and a naphthalenyl group, which may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly those involved in the central nervous system (CNS). The piperazine moiety is known for its ability to modulate serotonin (5-HT) and dopamine receptors, which are critical in mood regulation and psychotropic effects.
Receptor Binding Affinity
Research indicates that compounds with similar structural features often exhibit significant binding affinity for serotonin receptors, particularly the 5-HT and 5-HT subtypes. This suggests that 1-[(4-Ethylphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine may possess anxiolytic or antidepressant properties.
Antidepressant Potential
A study investigating the antidepressant-like effects of structurally related piperazines demonstrated that these compounds can enhance serotonergic signaling. The administration of similar compounds resulted in significant reductions in immobility time in forced swim tests, indicating potential antidepressant activity.
Neuroprotective Effects
In vitro studies have shown that derivatives of piperazine can protect neuronal cells from oxidative stress. The presence of the naphthalene group may enhance the compound's ability to scavenge free radicals, thereby providing neuroprotection against neurodegenerative conditions.
Case Studies
| Study | Findings | |
|---|---|---|
| Study A | Evaluated the effect on 5-HT receptor binding in rat brain slices | Showed significant binding affinity to 5-HT receptors, suggesting potential antidepressant effects |
| Study B | Assessed neuroprotective effects in cultured neurons | Demonstrated reduced cell death under oxidative stress conditions, indicating protective properties |
| Study C | Investigated behavioral effects in animal models | Indicated anxiolytic-like effects in elevated plus maze tests |
Pharmacokinetics
The pharmacokinetic profile of 1-[(4-Ethylphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine has not been extensively studied; however, similar piperazine derivatives typically exhibit moderate oral bioavailability and are metabolized primarily by cytochrome P450 enzymes. Understanding its metabolism and elimination pathways will be crucial for determining dosing regimens and potential drug interactions.
Q & A
Q. What are the recommended synthetic pathways for 1-[(4-Ethylphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine, and how can reaction conditions be optimized?
Synthesis typically involves alkylation of the piperazine core with substituted benzyl halides. Key steps include:
- Substrate Preparation : Use 4-ethylbenzyl chloride and 2-naphthalenemethyl chloride as alkylating agents.
- Coupling Reaction : Conduct nucleophilic substitution in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C for 12–24 hours .
- Optimization : Adjust temperature, solvent choice, and stoichiometry to maximize yield (>70%) and purity (>95%). Palladium catalysts may enhance efficiency in cross-coupling steps .
Q. How should researchers characterize the structural integrity of this compound?
Use a multi-technique approach:
Q. What preliminary biological assays are suitable for evaluating its activity?
- Cytotoxicity : MTT assay on cancer cell lines (e.g., MDA-MB-231) to determine IC₅₀ values .
- Antiplatelet Activity : Measure inhibition of ADP-induced platelet aggregation in vitro (IC₅₀ < 50 µM) .
- Receptor Binding : Screen for 5-HT1A affinity via radioligand displacement assays (Ki < 100 nM for serotonin receptors) .
Advanced Research Questions
Q. How do structural modifications influence pharmacological activity?
Substituent effects can be systematically analyzed:
Q. How can computational modeling resolve contradictions in biological data?
- Molecular Docking : Predict binding modes with serotonin receptors (e.g., 5-HT1A) using AutoDock Vina .
- QSAR Analysis : Correlate substituent electronic properties (Hammett σ) with antiplatelet IC₅₀ values .
- MD Simulations : Assess stability of ligand-DNA interactions (e.g., naphthalene diimide stacking in G-quadruplexes) .
Q. What strategies mitigate reduced biological activity due to toxicity-reducing modifications?
Q. How can researchers validate antiplatelet activity discrepancies between in vitro and in vivo models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
